molecular formula C12H11ClN4O4S B2969250 N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide CAS No. 327092-54-6

N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide

Cat. No.: B2969250
CAS No.: 327092-54-6
M. Wt: 342.75
InChI Key: LZGAGAMFWXXPTQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C12H11ClN4O4S and its molecular weight is 342.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is utilized in the synthesis of various chemical compounds. For instance, Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide by reacting it with various aldehydes. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and X-ray diffraction, demonstrating their potential in detailed chemical studies (Kausar et al., 2019).

Enzyme Inhibition Potential

The enzyme inhibition properties of derivatives of this compound are noteworthy. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and found that they potently inhibited human carbonic anhydrase isoenzymes, which is significant in medical chemistry and drug design (Gul et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as chemical inhibitors of oxidative phosphorylation . They function as protonophores, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

Related compounds such as chlorpropham have been shown to be degraded by certain bacteria through initial hydrolysis, followed by a series of reactions involving the incorporation of molecular oxygen and removal of the amino group .

Pharmacokinetics

Related compounds such as meta-chlorophenylpiperazine are metabolized via the cyp2d6 isoenzyme by hydroxylation, and have an elimination half-life of 4 to 14 hours .

Result of Action

Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Related compounds such as chlorpropham have been shown to be degraded by certain bacteria isolated from herbicide-contaminated soil samples , suggesting that environmental factors such as soil composition and microbial populations could potentially influence the action and efficacy of the compound.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4S/c13-8-2-1-3-9(6-8)16-22(20,21)10-4-5-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGAGAMFWXXPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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